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Welcome to the technical support center for high-throughput Single-Cell Regulatory
Accessibility (SCRA) screening. This guide is designed for researchers, scientists, and drug
development professionals to troubleshoot and prevent carryover contamination in their
experiments. As a Senior Application Scientist, this resource synthesizes technical knowledge
with practical, field-tested advice to ensure the integrity of your single-cell data.

l. Troubleshooting Guide: Diagnosing and Resolving
Carryover

This section addresses specific issues you may encounter during your SCRA screening
experiments. Each problem is followed by its probable causes and a step-by-step guide to
resolution.

Issue 1: High background signal or suspected ambient
DNA/RNA contamination in my final data.

Probable Causes:

e Cell Lysis During Sample Preparation: Stressed or dying cells can release their contents,
including DNA and RNA, into the cell suspension. This "ambient" genetic material can be
captured along with intact cells, leading to a high noise-to-signal ratio.[1][2][3]
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e Suboptimal Tissue Dissociation: Harsh enzymatic or mechanical dissociation protocols can
lead to excessive cell death and subsequent release of ambient nucleic acids.[1]

o Carryover During Centrifugation/Washing Steps: Inadequate removal of supernatant during
cell washing steps can leave behind ambient contaminants.

Solutions:
Experimental Solutions:

e Optimize Cell Handling and Dissociation:

[¢]

Minimize the time between cell collection and processing to maintain cell viability.[4]

o

Use wide-bore pipette tips to reduce shear stress on cells.[5]

o

If using enzymatic dissociation, titrate enzyme concentrations and incubation times to find
the optimal balance between single-cell suspension and cell health. Consider using cold-
active proteases to reduce cell stress.[1]

o

Employ swinging-bucket rotors for centrifugation to gently pellet cells and improve
recovery.[5][6]

o Incorporate a DNase Treatment Step:

o Adding DNase I to your cell suspension buffer can help to degrade extracellular DNA
released from lysed cells.

e Cell Fixation:

o Fixing cells immediately after dissociation can help to trap nucleic acids within the cell,
preventing leakage into the surrounding buffer.[1][2]

» Buffer Optimization:

o Ensure your cell suspension and wash buffers are free of components that can interfere
with downstream enzymatic reactions, such as EDTA, magnesium, and calcium.[4] We
recommend using PBS with a low concentration of BSA (e.g., 1%).[6]
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Computational Solutions:
o Utilize Ambient RNA/DNA Removal Tools:

o Software packages like SoupX and CellBender can computationally estimate and remove
the contribution of ambient nucleic acids from your gene expression or chromatin
accessibility matrices.[7][8][9] CellBender, a deep generative model, is particularly
effective at learning the profile of background noise and providing a noise-free
guantification.[8][10]

Issue 2: A population of cells shows characteristics of
two distinct cell types (e.g., co-expression of mutually
exclusive markers).

Probable Causes:

o Cell Doublets or Multiplets: Two or more cells being captured in the same droplet or well,
leading to a hybrid transcriptome or epigenome.[11] This is a common issue in droplet-based
single-cell platforms.

e Barcode Swapping: Misassignment of sequencing reads between multiplexed samples,
which can create artificial cell populations.[12][13]

Solutions:
Experimental Solutions:
e Implement "Cell Hashing":

o This technique uses oligo-tagged antibodies against ubiquitously expressed surface
proteins to uniquely label cells from different samples or conditions before pooling.[11][14]
[15][16] By sequencing these "hashtag" oligos (HTOs) along with the cellular
transcriptome or epigenome, you can confidently identify and discard multiplets originating
from different samples.[14][15]

Protocol: Cell Hashing for Multiplet Detection
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. Cell Preparation: Prepare single-cell suspensions from your samples, ensuring high
viability (>90%).

2. Antibody Staining: Incubate each sample with a unique oligo-tagged "hashing" antibody.
3. Washing: Thoroughly wash the cells to remove unbound antibodies.
4. Pooling: Pool the uniquely labeled samples.

5. Single-Cell Partitioning: Proceed with your standard SCRA screening workflow (e.g.,
droplet-based encapsulation).

6. Library Preparation: During library preparation, ensure that both the cellular and the
hashtag oligo libraries are amplified and indexed.

7. Sequencing: Sequence both libraries.

8. Data Analysis: Use computational tools to demultiplex the data based on the hashtag
counts, identifying singlets (one hashtag detected) and multiplets (two or more hashtags
detected).

e Optimize Cell Loading Concentration:

o Adhere to the recommended cell loading concentrations for your specific single-cell
platform to minimize the statistical probability of doublet formation.

Computational Solutions:
e Doublet Detection Algorithms:

o Tools like Scrublet can computationally predict doublets based on the principle that
multiplets will have a higher library complexity (more UMIs detected) than singlets.[11]

Issue 3: Unexpected cell types or genetic variants
appearing in specific samples of a multiplexed
experiment.
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Probable Cause:

e Barcode Swapping (Index Hopping): This occurs on lllumina sequencing platforms with
patterned flow cells (e.g., HiSeq 4000, NovaSeq), where free-floating index primers can lead
to the mislabeling of reads from one sample with the index of another.[12][13] This can result
in a low but significant level of cross-sample contamination, estimated to be around 2.5% on

some platforms.[12][13]
Solutions:
Experimental Solutions:
e Use Unique Dual Indexing (UDI):

o Employ library preparation kits that assign a unique barcode to both ends of a DNA
molecule (i7 and i5 indices).[13] A single barcode swapping event will result in a barcode
combination that is not present in your sample pool and can thus be computationally

filtered out.
e Sequence on Non-Patterned Flow Cells:

o For plate-based SCRA experiments where cell barcodes are reused, consider sequencing
on non-patterned flow cell instruments like the HiSeq 2500 to minimize barcode swapping.
[13]

Computational Solutions:
e Barcode Swapping Detection and Removal Algorithms:

o For droplet-based experiments, computational methods have been developed to identify
and remove individual molecules that have swapped between samples by leveraging the
combinatorial complexity of the data.[12][13]

Il. Frequently Asked Questions (FAQs)

Q1: What are the key quality control (QC) metrics | should check to assess for carryover in my
SCATAC-seq data?
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Al: Several QC metrics are crucial for evaluating the quality of SCATAC-seq data and can
indicate potential carryover issues.[17] These include:

o Total Fragment Counts per Cell: Represents the sequencing depth for each cell. Low
fragment counts may indicate poor cell capture or high levels of empty droplets.[17]

e Transcription Start Site (TSS) Enrichment Score: This is a measure of the signal-to-noise
ratio. High-quality scCATAC-seq data should show a strong enrichment of reads around TSSs.
[17]

o Fraction of Reads in Peaks (FRIiP): The proportion of reads that fall within called peak
regions. A low FRIP score can suggest high background noise or contamination.[18]

» Nucleosome Signal: The ratio of nucleosome-sized fragments (147-294 bp) to nucleosome-
free fragments (<147 bp). This can help to assess the quality of the transposition reaction.
[19]

QC Metric Good Quality Indication Potential Issue Indication

High number of fragments per

Total Fragments I Low number of fragments
ce
TSS Enrichment High enrichment score Low enrichment score
FRIiP Score High fraction of reads in peaks  Low fraction of reads in peaks
Nucleosome Signal Clear periodicity Lack of clear periodicity

Q2: How can | minimize carryover when working with plate-based SCRA screening formats?

A2: Plate-based formats are susceptible to well-to-well contamination. Here are some best
practices:

o Careful Pipetting: Use fresh pipette tips for each well and avoid splashing.

o Seal Plates Securely: Use high-quality plate seals and ensure they are applied firmly to
prevent aerosol contamination.
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o Centrifugation: Spin down plates before removing seals to collect any droplets on the seal.

¢ Maintain Separate Workspaces: Have dedicated pre- and post-PCR areas to prevent
amplicon contamination.[4]

Q3: Can carryover affect my downstream analysis, such as cell clustering and trajectory
inference?

A3: Absolutely. Carryover can have significant confounding effects on downstream analyses:

o Ambient Contamination: Can blur the distinctions between cell types, making clustering less
accurate.[20] It can also lead to the false identification of gene expression or chromatin
accessibility in cell types where it does not biologically occur.[7]

o Doublets/Multiplets: Can create artificial intermediate cell states in trajectory analyses and
confound the identification of true cell types.[11]

e Barcode Swapping: Can lead to the misidentification of cells and their assignment to
incorrect samples or conditions, compromising the entire experimental design.[13]

lll. Visualizing Carryover and Prevention Strategies
Experimental Workflow for Carryover Prevention
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Caption: A comprehensive workflow for minimizing carryover in SCRA screening.

© 2026 BenchChem. All rights reserved. 8/14

Tech Support


https://www.benchchem.com/product/b1154809?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1154809?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Troubleshooting & Optimizatiqn

Check Availability & Pricing

Logical Flow for Troubleshooting High Background

High Background Signal
Detected in Data

Review QC Metrics
(TSS, FRIP, etc.)

QC Metrics Poor?

- Cell Viability

- Dissociation Protocol

Optimize Sample Prep:
GCo-expression of markers

Check for Doublets )
)

- DNase Treatment

Doublets Suspected?

Apply Computatlonal Correction:
- SoupX
- CellBender

Yes

)

mplement Cell Hashing
in Future Experiments

Run Computational
Doublet Detection

Re-evaluate Data

Click to download full resolution via product page

© 2026 BenchChem. All rights reserved. 9/14 Tech Support


https://www.benchchem.com/product/b1154809?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1154809?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

Caption: A decision tree for troubleshooting high background signals.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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